molecular formula C16H12F3N3OS2 B2462851 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207036-46-1

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2462851
CAS No.: 1207036-46-1
M. Wt: 383.41
InChI Key: XEGFMPSLJUCMQZ-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using methyl iodide and a base such as sodium hydride.

    Formation of the urea moiety: The final step involves the reaction of the benzo[d]thiazole derivative with an isocyanate derivative of 2-(trifluoromethyl)phenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a trifluoromethylphenyl group.

    1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-methylphenyl)urea: Similar structure but with a methylphenyl group instead of a trifluoromethylphenyl group.

Uniqueness

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS2/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFMPSLJUCMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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